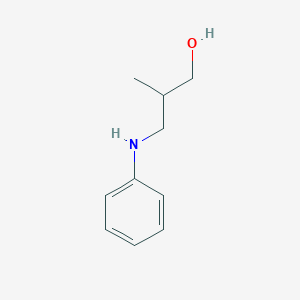![molecular formula C14H22OSi B14284551 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one CAS No. 132150-43-7](/img/structure/B14284551.png)
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a phenylethanone structure
Métodos De Preparación
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one typically involves the reaction of tert-butyldimethylsilyl chloride with a phenylethanone derivative in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from room temperature to slightly elevated temperatures .
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols, allowing selective reactions to occur at other functional groups without interference.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials and coatings.
Pharmaceuticals: It can be employed in the synthesis of complex molecules for drug development, particularly in the protection and deprotection steps.
Mecanismo De Acción
The mechanism by which 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one exerts its effects is primarily through the formation and cleavage of the silyl ether bond. The TBDMS group provides steric hindrance and stability, protecting sensitive hydroxyl groups during synthetic transformations. The cleavage of the silyl ether bond is typically facilitated by nucleophilic attack, often using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent release of the protected alcohol .
Comparación Con Compuestos Similares
1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one can be compared with other silyl-protecting groups such as:
Trimethylsilyl (TMS): Less bulky and less stable compared to TBDMS.
Triethylsilyl (TES): Offers moderate steric hindrance and stability.
tert-Butyldiphenylsilyl (TBDPS): Provides greater steric hindrance and stability under acidic conditions compared to TBDMS.
Triisopropylsilyl (TIPS): Highly stable and bulky, suitable for protecting primary alcohols.
The uniqueness of this compound lies in its balance of steric hindrance and stability, making it a versatile protecting group in various synthetic applications.
Propiedades
Número CAS |
132150-43-7 |
|---|---|
Fórmula molecular |
C14H22OSi |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]-2-phenylethanone |
InChI |
InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)13(15)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
WRMUJIBIWHKJKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


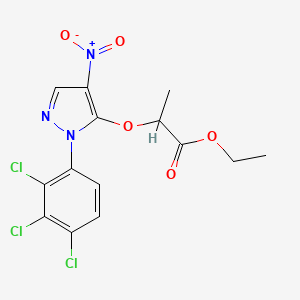
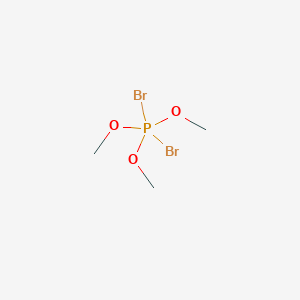
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)

![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
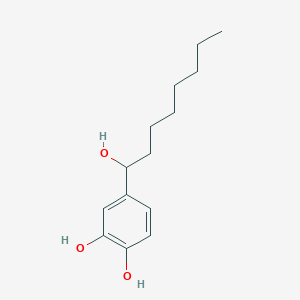

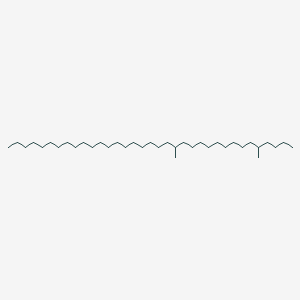
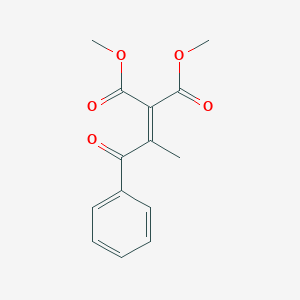
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
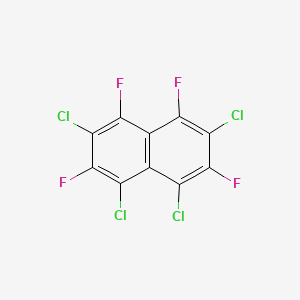
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)

